molecular formula C22H25BrN4O2 B11026666 1-(4-Bromophenyl)-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one

1-(4-Bromophenyl)-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one

Cat. No.: B11026666
M. Wt: 457.4 g/mol
InChI Key: DPBXXHAYZZZKQR-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted at the 4-position with a carbonyl-linked piperazine moiety. The piperazine is further modified with a 2-(pyridin-4-yl)ethyl group, while the 1-position of the pyrrolidinone carries a 4-bromophenyl substituent. The pyridinylethyl side chain may enhance solubility due to the polar pyridine ring. While direct pharmacological data for this compound is absent in the provided evidence, its structural features align with compounds targeting central nervous system (CNS) receptors or kinase enzymes, where piperazine and arylpyrrolidinone motifs are common .

Properties

Molecular Formula

C22H25BrN4O2

Molecular Weight

457.4 g/mol

IUPAC Name

1-(4-bromophenyl)-4-[4-(2-pyridin-4-ylethyl)piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C22H25BrN4O2/c23-19-1-3-20(4-2-19)27-16-18(15-21(27)28)22(29)26-13-11-25(12-14-26)10-7-17-5-8-24-9-6-17/h1-6,8-9,18H,7,10-16H2

InChI Key

DPBXXHAYZZZKQR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Medicinal Chemistry:

      Biological Studies:

  • Mechanism of Action

    • BPP likely exerts its effects through interactions with neurotransmitter receptors (e.g., dopamine receptors).
    • It modulates signaling pathways, affecting neuronal function and neurotransmission.
  • Comparison with Similar Compounds

    Structural Variations and Implications

    The following analogs share the pyrrolidinone-piperazine scaffold but differ in substituents:

    Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
    Target Compound 4-Bromophenyl, 2-(pyridin-4-yl)ethyl-piperazine ~447.3 (calculated) Bromine enhances lipophilicity; pyridine improves solubility
    1-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]piperazinyl}carbonyl)pyrrolidin-2-one () 4-Methoxyphenyl, 3-CF3-phenyl-piperazine ~463.4 Methoxy group (electron-donating) may reduce metabolic stability; CF3 enhances binding affinity
    1-(4-Butylphenyl)-4-[1-(2-oxo-2-piperidylethyl)benzimidazol-2-yl]pyrrolidin-2-one () 4-Butylphenyl, benzimidazolyl-piperidine ~459.5 Bulky benzimidazole may hinder membrane permeability; butyl chain increases lipophilicity
    1-(2-Methylphenyl)-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one () 2-Methylphenyl, 4-NO2-phenyl-piperazine 408.45 Nitro group (electron-withdrawing) may improve receptor interaction; methyl reduces steric hindrance

    Structure-Activity Relationship (SAR) Insights

    • Aryl Substituents :
      • Bromine (target compound) vs. methoxy (): Bromine’s higher lipophilicity may enhance blood-brain barrier penetration, whereas methoxy groups are prone to demethylation metabolism.
      • Nitro () vs. trifluoromethyl (): Both are electron-withdrawing, but nitro groups may confer stronger hydrogen-bonding interactions.
    • Piperazine Modifications :
      • Pyridinylethyl (target compound) vs. benzimidazolyl (): Pyridine’s polarity improves aqueous solubility, while benzimidazole’s aromaticity may enhance π-π stacking in binding pockets.
      • Piperidine vs. piperazine (): Piperidine’s reduced basicity could alter pharmacokinetics.

    Notes and Limitations

    • Pharmacological Data Gap : The provided evidence lacks explicit activity data for the target compound. Further assays (e.g., kinase inhibition, receptor binding) are needed.
    • Synthetic Challenges : Bromophenyl groups may require inert conditions to avoid debromination. Pyridinylethyl side chains could necessitate protection/deprotection strategies .
    • SAR Hypotheses : The target compound’s design suggests optimization for CNS targets, but this remains speculative without experimental validation.

    Biological Activity

    The compound 1-(4-Bromophenyl)-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

    Chemical Structure

    The molecular structure of the compound can be described as follows:

    • Molecular Formula: C19_{19}H22_{22}BrN3_{3}O
    • Molecular Weight: 396.3 g/mol

    The structure comprises a pyrrolidinone core with substituents that include a bromophenyl group and a piperazine moiety linked through an ethyl-pyridine unit.

    Anticancer Activity

    Numerous studies have investigated the anticancer potential of compounds similar to This compound . For instance:

    • A study evaluating various pyrrolidinone derivatives demonstrated significant cytotoxic effects against cancer cell lines, with IC50_{50} values often lower than those of standard chemotherapeutics like doxorubicin .

    Antimicrobial Activity

    Research into the antimicrobial properties of related compounds indicates that they exhibit activity against a range of bacterial strains. For example:

    • Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, with some derivatives demonstrating comparable efficacy to established antibiotics like norfloxacin .

    Neuropharmacological Effects

    There is also emerging evidence suggesting that derivatives of this compound may possess neuropharmacological effects:

    • Preliminary studies indicate that certain analogs can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .

    Case Study 1: Anticancer Evaluation

    In a recent study, researchers synthesized a series of pyrrolidinone derivatives and assessed their anticancer properties using various human cancer cell lines (e.g., MCF-7, A549). The results indicated:

    CompoundCell LineIC50_{50} (µM)
    1MCF-75.2
    2A5493.8
    3HT296.1

    These findings suggest that modifications to the structure can significantly enhance anticancer activity.

    Case Study 2: Antimicrobial Testing

    Another investigation focused on the antimicrobial efficacy of related compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results were as follows:

    CompoundPathogenZone of Inhibition (mm)
    AS. aureus15
    BE. coli12
    CP. mirabilis10

    These results highlight the potential for developing new antimicrobial agents based on this chemical framework.

    Structure-Activity Relationship (SAR)

    The SAR studies indicate that the presence of specific functional groups significantly influences biological activity:

    • Bromophenyl Group: Enhances lipophilicity and may improve cell membrane permeability.
    • Piperazine Moiety: Contributes to receptor binding affinity.
    • Pyridine Substituent: Imparts additional pharmacological properties, particularly in modulating neurotransmitter systems.

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